tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)methoxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-8-5-12(6-9-20)10-22-11-13-4-7-18-14(17)19-13/h4,7,12H,5-6,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRKIELQAUNCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115216 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-chloro-4-pyrimidinyl)methoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420844-81-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-chloro-4-pyrimidinyl)methoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420844-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-chloro-4-pyrimidinyl)methoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate (CAS No. 1314391-51-9) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is , with a molecular weight of 327.81 g/mol. It contains a piperidine ring, a chloro-substituted pyrimidine moiety, and a tert-butyl ester functional group.
| Property | Value |
|---|---|
| CAS Number | 1314391-51-9 |
| Molecular Formula | C15H22ClN3O3 |
| Molecular Weight | 327.81 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may function as an inhibitor or modulator of these targets, influencing processes such as inflammation and cell proliferation.
Pharmacological Properties
-
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as IL-1β. In vitro assays demonstrated that compounds with similar piperidine structures can effectively reduce IL-1β release in macrophages stimulated with lipopolysaccharides (LPS) and ATP . -
Anticancer Potential
The structural features of this compound indicate potential anticancer activity. Compounds that share similar scaffolds have been shown to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess cytotoxic effects against tumor cells. -
Neuroprotective Effects
Some derivatives of piperidine compounds have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems could position this compound as a candidate for further investigation in neuroprotection .
Case Studies and Research Findings
Recent research has highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on NLRP3 Inhibition
A study focused on piperidine derivatives demonstrated their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. Compounds similar in structure to this compound showed significant inhibition of pyroptosis and IL-1β release at concentrations as low as 10 µM . -
Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines revealed that structurally related piperidine compounds exhibited cytotoxic effects at varying concentrations, with some derivatives achieving over 50% inhibition of cell viability at doses under 20 µM .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate
- CAS Number : 1420844-81-0 .
- Molecular Formula : C₁₇H₂₃ClN₃O₃.
- Molecular Weight : 352.84 g/mol (calculated based on formula).
Structural Features: This compound consists of a piperidine ring substituted at the 4-position with a methoxymethyl group linked to a 2-chloropyrimidine moiety. The tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine ring enhances steric protection and stability, making it a common intermediate in pharmaceutical synthesis. The 2-chloropyrimidine group is a halogenated heterocycle known for its role in medicinal chemistry, particularly in kinase inhibitors and antiviral agents .
Comparison with Similar Compounds
Below is a detailed comparison of this compound with structurally and functionally related compounds.
Table 1: Structural and Functional Comparison
*Similarity scores based on Tanimoto coefficients from structural databases .
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Halogen vs. Alkoxy Groups: The 2-chloropyrimidine moiety (present in the target compound and CAS 1001754-82-0) enhances electrophilicity, facilitating nucleophilic substitution reactions.
Structural Variations Impacting Physicochemical Properties
- Solubility : The methyl group in CAS 1289386-94-2 improves lipophilicity (clogP ~2.5) compared to the target compound (clogP ~2.1), affecting membrane permeability .
- Molecular Weight : The target compound’s higher molecular weight (352.84 vs. 297.78 for CAS 1001754-82-0) may limit blood-brain barrier penetration, making it more suitable for peripheral targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate?
- Synthesis : A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using tert-butyl piperidine derivatives and chloropyrimidine intermediates. For example, Pd(dppf)Cl₂ catalysis in dioxane under nitrogen at 80–100°C facilitates coupling, with yields optimized by controlling stoichiometry and reaction time .
- Purification : Silica gel column chromatography (e.g., using PE/EA solvent systems) or recrystallization from EtOAc/hexane mixtures is employed. Purity is verified via HPLC (>95%) and NMR .
Q. How is the compound structurally characterized in academic research?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and chloropyrimidine protons (δ 7.3–8.0 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonding (e.g., C=O···H-N interactions) and π-stacking of the pyrimidine ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 701 [M+H]⁺ in ESI+) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear fire-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at –20°C in a dry, ventilated area. Avoid exposure to moisture and strong oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. What are the solubility properties and formulation strategies for this compound?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water. Solubility is enhanced using co-solvents like ethanol or surfactants (e.g., Tween-80) .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Use amber vials and buffer solutions (pH 6–8) for long-term stability .
Advanced Research Questions
Q. How can reaction yields for Suzuki-Miyaura coupling in the synthesis be optimized?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ to minimize side-product formation. Lower catalyst loading (1–2 mol%) reduces costs .
- Solvent Effects : Dioxane/water mixtures (10:1) improve boronic ester reactivity. Microwave-assisted heating (100°C, 1 h) enhances conversion rates .
- By-Product Analysis : LC-MS identifies undesired dechlorinated or dimerized products. Adjust reaction stoichiometry (1.2:1 boronic ester:chloropyrimidine) to suppress these .
Q. What computational methods predict the compound’s intermolecular interactions and reactivity?
- DFT Calculations : Gaussian 09 models HOMO-LUMO gaps, revealing nucleophilic sites at the pyrimidine N-atoms and electrophilic regions on the piperidine ring .
- Molecular Dynamics (MD) : Simulations in GROMACS assess binding affinity to biological targets (e.g., kinases), guided by hydrogen-bonding patterns from crystallography .
Q. How do structural modifications influence the compound’s pharmacological activity?
- SAR Studies : Replace the 2-chloropyrimidine with 2-aminopyrimidine to enhance kinase inhibition. Fluorination of the tert-butyl group improves metabolic stability .
- Enantiomeric Resolution : Chiral HPLC separates diastereomers, with the (R)-configuration showing 10-fold higher activity in enzyme assays .
Q. What analytical techniques resolve contradictions in reaction mechanism proposals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
